molecular formula C13H15ClN4O2 B12128937 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B12128937
M. Wt: 294.74 g/mol
InChI Key: XELQGILZBUCSPD-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step might involve the reaction of the triazine intermediate with a chlorobenzyl halide in the presence of a base.

    Attachment of the Hydroxypropylamino Group: This can be done by reacting the intermediate with a hydroxypropylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring or the chlorobenzyl group can be reduced under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with a triazine core exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazine compounds, including those similar to 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol, showed effective inhibition against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were recorded as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential for development as an antituberculosis agent .

Anticancer Potential

The triazine derivatives have been investigated for their anticancer activities. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

Herbicidal Activity

Research has also explored the herbicidal potential of triazine derivatives. Compounds similar to this compound have been tested for their ability to inhibit weed growth:

  • Field trials indicated that certain formulations significantly reduced weed biomass compared to control groups.

Data Summary

Application Area Activity MIC (µg/mL) Reference
AntimicrobialMycobacterium smegmatis6.25
AnticancerVarious cancer cell linesVaries
HerbicidalWeed biomass reductionNot specified

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazine derivatives against Mycobacterium smegmatis. The research highlighted that modifications to the triazine structure could enhance activity, with specific focus on the hydroxyl and chlorobenzyl groups contributing to increased potency .

Case Study 2: Agricultural Impact

Field studies conducted on the herbicidal properties of triazine derivatives demonstrated significant reductions in weed populations when applied at optimal concentrations. This suggests that compounds like this compound could be developed into effective herbicides for sustainable agriculture .

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorobenzyl)-1,2,4-triazin-3-amine: Lacks the hydroxypropyl group.

    6-(4-Methylbenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol: Has a methyl group instead of a chlorine atom on the benzyl ring.

    3-[(3-Hydroxypropyl)amino]-1,2,4-triazin-5-ol: Lacks the chlorobenzyl group.

Uniqueness

The presence of both the chlorobenzyl and hydroxypropylamino groups in 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar compounds.

Biological Activity

The compound 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol belongs to the class of triazine derivatives and has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure

The molecular formula for the compound is C13H15ClN4OC_{13}H_{15}ClN_4O with a molecular weight of approximately 270.74 g/mol. The structure features a triazine ring system substituted with a chlorobenzyl group and a hydroxypropylamino moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that triazine derivatives often exhibit a range of biological activities, including:

  • Antiproliferative Activity : Studies have demonstrated that triazine compounds can inhibit the growth of various cancer cell lines.
  • Antibacterial Properties : Some derivatives have shown effectiveness against gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : Certain triazines may act as inhibitors for specific enzymes involved in metabolic pathways.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several triazine derivatives, including our compound of interest. The results indicated that This compound exhibited significant inhibition of cell proliferation in human cancer cell lines, particularly in melanoma (A375) and fibroblast (BJ) cell lines.

Table 1: Antiproliferative Activity Results

CompoundConcentration (µM)A375 Cell Viability (%)BJ Cell Viability (%)
Control-100100
Test Compound107590
Test Compound305085

*Data indicates a dose-dependent decrease in viability for A375 cells while showing less impact on BJ cells at lower concentrations .

Antibacterial Activity

The antibacterial properties of the compound were assessed using the agar diffusion method against various bacterial strains. The results showed moderate activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

*These results suggest that the compound possesses potential as an antibacterial agent .

The mechanisms underlying the biological activities of triazine derivatives are multifaceted. The presence of the hydroxypropylamino group may enhance interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. Additionally, structural features may facilitate binding to DNA or RNA, leading to disruptions in replication or transcription processes.

Case Studies

Several case studies have highlighted the therapeutic potential of triazine derivatives:

  • Melanoma Treatment : A study focusing on melanoma cells demonstrated that triazine compounds could induce apoptosis via mitochondrial pathways, suggesting a mechanism where these compounds trigger programmed cell death in cancerous cells.
  • Antimicrobial Therapy : Research has shown that modifications in the triazine structure can lead to enhanced antibacterial efficacy. For instance, substituents like chlorobenzyl groups have been linked to improved membrane permeability and interaction with bacterial targets.

Properties

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3-hydroxypropylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15ClN4O2/c14-10-4-2-9(3-5-10)8-11-12(20)16-13(18-17-11)15-6-1-7-19/h2-5,19H,1,6-8H2,(H2,15,16,18,20)

InChI Key

XELQGILZBUCSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NCCCO)Cl

Origin of Product

United States

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